molecular formula C14H17N3O2S B2982934 (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide CAS No. 1198057-32-7

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide

Cat. No.: B2982934
CAS No.: 1198057-32-7
M. Wt: 291.37
InChI Key: BYMRRVXFAKAPJK-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide is an organic compound characterized by the presence of a phenyl group, a pyrazole ring, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting a suitable sulfonyl chloride with an amine under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide: Unique due to the combination of phenyl, pyrazole, and ethenesulfonamide moieties.

    (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonate: Similar structure but with a different functional group.

    (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,13-8-14-6-2-1-3-7-14)16-10-5-12-17-11-4-9-15-17/h1-4,6-9,11,13,16H,5,10,12H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMRRVXFAKAPJK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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